2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
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Overview
Description
2’-Amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of indole and pyrano[3,2-b]pyran rings, which confer distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile typically involves multi-component reactions (MCRs) due to the complexity of its structure. One common method involves the reaction of indole derivatives with malononitrile, aromatic aldehydes, and 4-hydroxycoumarin under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to form the spirocyclic core .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as nano-cellulose-OSO3H have been employed to facilitate the reaction under mild conditions, providing an eco-friendly approach with high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 2’-Carboxy-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile.
Reduction: 2’-Amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-amine.
Substitution: Various amide or sulfonamide derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for the construction of more complex molecules. Its spirocyclic structure is valuable in the synthesis of natural product analogs and pharmaceuticals.
Biology
The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of multiple functional groups enables the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as photochromic materials or sensors .
Mechanism of Action
The mechanism by which 2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding to active sites, while the functional groups can participate in hydrogen bonding, hydrophobic interactions, or covalent modifications. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,4’-pyrano[3,2-b]pyran] derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the rings.
Indole derivatives: Compounds with an indole core but lacking the spirocyclic structure.
Pyrano[3,2-b]pyran derivatives: Compounds with the pyrano[3,2-b]pyran ring system but without the indole moiety.
Uniqueness
The uniqueness of 2’-amino-6’-(hydroxymethyl)-2,8’-dioxo-1,2-dihydro-8’H-spiro[indole-3,4’-pyrano[3,2-b]pyran]-3’-carbonitrile lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2'-amino-6'-(hydroxymethyl)-2,8'-dioxospiro[1H-indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5/c18-6-10-15(19)25-13-12(22)5-8(7-21)24-14(13)17(10)9-3-1-2-4-11(9)20-16(17)23/h1-5,21H,7,19H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDLYGWVVFGDRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=C(OC4=C3OC(=CC4=O)CO)N)C#N)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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